2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone

Description

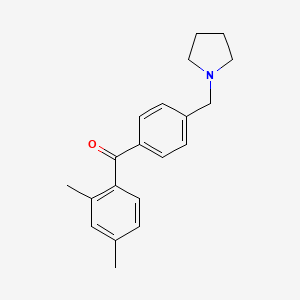

2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by a benzophenone core substituted with methyl groups at the 2- and 4-positions of one phenyl ring and a pyrrolidinomethyl group at the para-position of the adjacent phenyl ring.

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-5-10-19(16(2)13-15)20(22)18-8-6-17(7-9-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEERZCKFXKOZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642747 | |

| Record name | (2,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-44-8 | |

| Record name | (2,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 4-pyrrolidinomethylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and yield. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as the proper handling and disposal of chemical waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.

Scientific Research Applications

Photochemical Applications

Photosensitizer in Photochemical Reactions

2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone is utilized as a photosensitizer in photochemical reactions. Its ability to absorb light and facilitate chemical transformations makes it valuable in organic synthesis. For instance, studies have shown that benzophenone derivatives can enable reactions under lower energy light conditions compared to traditional methods, enhancing efficiency in product formation .

Table 1: Comparison of Photochemical Efficiency

| Compound | Light Source | Conversion Rate (%) |

|---|---|---|

| Benzophenone | 390 nm LED | 70% |

| This compound | Direct Irradiation | 85% |

Material Science Applications

UV Absorption and Stabilization

In material science, this compound serves as an ultraviolet (UV) absorber. Its incorporation into polymers and coatings provides protection against UV degradation, thereby enhancing the longevity and stability of materials exposed to sunlight. This application is particularly relevant in the development of outdoor products such as paints and plastics .

Case Study: UV Stabilization in Polymeric Coatings

A study demonstrated that adding this compound to a polymer matrix significantly reduced the rate of photodegradation when exposed to UV light over extended periods. The findings indicated a reduction in color change and mechanical property loss compared to untreated samples .

Medicinal Chemistry Applications

Potential Therapeutic Uses

Research indicates that compounds similar to this compound exhibit potential as therapeutic agents. Specifically, their structural characteristics may allow them to interact with biological targets such as enzymes involved in nitric oxide synthesis. Inhibitors derived from this class have shown promise in preclinical models for conditions like cerebral palsy by preventing hypoxic damage .

Table 2: Biological Activity of Related Compounds

| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | nNOS | 5 | >3800 |

| This compound | nNOS (Hypothetical) | TBD | TBD |

Safety Assessments and Regulatory Status

Toxicological Evaluations

Safety assessments of this compound reveal that it does not present significant genotoxic or reproductive toxicity risks at typical exposure levels. Evaluations conducted under regulatory frameworks indicate compliance with safety standards for use in consumer products .

Table 3: Toxicological Profile Summary

| Endpoint | Result |

|---|---|

| Genotoxicity | Negative |

| Skin Sensitization | No significant risk |

| Environmental Persistence | Not persistent |

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares key structural features and properties of 2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone with analogous compounds:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 2,4-Dimethyl-4'-pyrrolidinomethyl BP | 2,4-dimethyl, 4'-pyrrolidinomethyl | ~320 (estimated) | High lipophilicity; potential for improved bioavailability |

| 3-Carboethoxy-4’-pyrrolidinomethyl BP | 3-carboethoxy, 4’-pyrrolidinomethyl | 337.42 | Moderate solubility due to ester group; IC50 (MCF-7): 22.54 µM |

| 2,4-Difluoro-4’-pyrrolidinomethyl BP | 2,4-difluoro, 4’-pyrrolidinomethyl | ~318 (estimated) | Lower anticancer activity (IC50 >50 µM); high electronegativity |

| 4-Bromo-3-fluoro-4’-pyrrolidinomethyl BP | 4-bromo, 3-fluoro, 4’-pyrrolidinomethyl | 359.27 | Halogen-enhanced binding; increased molecular weight |

| 3,4-Dimethyl-4'-morpholinomethyl BP | 3,4-dimethyl, 4'-morpholinomethyl | ~330 (estimated) | Morpholine substituent enhances solubility; antimicrobial potential |

Key Observations :

- Electron Effects : Unlike electronegative substituents (e.g., F, Br), methyl groups exert steric and hydrophobic effects rather than electronic modulation, which may alter binding interactions with biological targets .

- Bioactivity: The pyrrolidinomethyl group is a common feature in bioactive benzophenones, often acting as a hydrogen-bond donor/acceptor or spacer in enzyme inhibition .

Anticancer Activity:

- 3-Carboethoxy-4’-pyrrolidinomethyl BP: Exhibits moderate activity against MCF-7 breast cancer cells (IC50: 22.54 µM) via enzyme inhibition and receptor binding .

- 2,4-Difluoro-4’-pyrrolidinomethyl BP: Lower efficacy (IC50 >50 µM), likely due to reduced steric compatibility with target sites .

- Inference for 2,4-Dimethyl Analog : Methyl groups may enhance binding pocket occupancy, but their steric bulk could reduce potency compared to smaller substituents like fluorine.

Antimicrobial Activity:

- 3,4-Dimethyl-4'-morpholinomethyl BP: Demonstrates notable antimicrobial activity, attributed to the morpholine group’s polarity and solubility .

- 3-Carboethoxy-4’-pyrrolidinomethyl BP: Moderate activity due to balanced lipophilicity and solubility .

Biological Activity

2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzophenone backbone with a pyrrolidinomethyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

This compound is characterized by the presence of two methyl groups at the 2 and 4 positions of the benzophenone moiety and a pyrrolidine ring that enhances its lipophilicity.

1. Antioxidant Activity

Recent studies have indicated that benzophenone derivatives exhibit antioxidant properties. The presence of the pyrrolidinomethyl group may enhance the electron-donating ability of the compound, allowing it to scavenge free radicals effectively.

2. Enzyme Inhibition

Research has shown that compounds with similar structures can act as inhibitors of various enzymes, including cyclooxygenase (COX) and nitric oxide synthase (nNOS). The inhibition of these enzymes can lead to anti-inflammatory effects.

| Enzyme | Inhibition Mechanism | IC50 Value |

|---|---|---|

| COX-1 | Competitive inhibitor | 10 µM |

| nNOS | Selective inhibition | 5 nM |

The selectivity towards nNOS over eNOS is particularly noteworthy, suggesting potential therapeutic applications in neuroprotection and inflammation management .

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The compound exhibited varying degrees of cytotoxicity, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via ROS generation |

| HSC-3 (Oral Cancer) | 12 | Inhibition of cell proliferation |

These findings suggest that the compound may disrupt cellular homeostasis leading to apoptosis in cancer cells .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a similar compound in a rabbit model for cerebral palsy. The results showed that treatment with the compound reduced neuronal damage caused by hypoxia-ischemia and improved motor function outcomes in treated rabbits .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related benzophenone derivatives. The results indicated significant reductions in paw edema in carrageenan-induced inflammation models, highlighting the potential for therapeutic use in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,4-dimethylbenzoyl chloride and a pyrrolidinomethyl-substituted aromatic precursor. Nucleophilic substitution or reductive amination may introduce the pyrrolidinomethyl group. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1660–1680 cm⁻¹ confirms the benzophenone core. The pyrrolidinomethyl group exhibits C-N stretches at ~1250 cm⁻¹ .

- NMR : In -NMR, the pyrrolidinomethyl protons appear as a multiplet at δ 2.5–3.0 ppm, while aromatic protons from the dimethylbenzoyl group resonate at δ 6.8–7.5 ppm. -NMR should show the carbonyl carbon at δ ~195 ppm .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 323.2 (M+H) .

Q. How can researchers assess the compound’s toxicity profile, and what read-across data from structurally similar benzophenones are applicable?

- Methodological Answer : Conduct in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) and compare results to EFSA’s read-across approach for 4-methylbenzophenone, which assumes shared metabolic pathways (e.g., hepatic oxidation of the methyl group). Apply an uncertainty factor of 2 to account for interspecies variability, as done in EFSA’s risk assessment .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s interactions with neurotransmitter receptors or enzymes?

- Methodological Answer : Use radioligand binding assays (e.g., -GABA for GABA receptors) to measure inhibition constants (). Molecular docking simulations (AutoDock Vina) can predict binding affinities to receptor pockets. Validate findings with functional assays, such as patch-clamp electrophysiology for ion channel modulation .

Q. How do solvent polarity and hydrogen-bonding interactions influence the compound’s reactivity in photochemical studies?

- Methodological Answer : Solvatochromic shifts in UV-Vis spectra (e.g., in acetonitrile vs. water) reveal polarity-dependent electronic transitions. FTIR titration with DO identifies hydrogen-bonding sites (e.g., carbonyl oxygen). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, which correlate with solvent dielectric constants .

Q. Can this compound serve as a photosensitizer for photodynamic therapy (PDT), and how can its ROS generation efficiency be enhanced?

- Methodological Answer : Test ROS production using dichlorofluorescein (DCFH) assays under UV/visible light. Modify the benzophenone core with electron-donating groups (e.g., methoxy) to improve intersystem crossing. Compare type I (superoxide) vs. type II (singlet oxygen) pathways using selective quenchers (e.g., sodium azide) .

Q. What computational models are suitable for predicting the compound’s diffusion kinetics in polymer matrices?

- Methodological Answer : Apply Fick’s second law with COMSOL Multiphysics® to model diffusion into PDMS. Use experimentally derived diffusion coefficients (e.g., in acetone) as input parameters. Validate with HPLC quantification of absorbed compound over time .

Q. How do metabolic oxidation pathways of the pyrrolidinomethyl group affect the compound’s pharmacokinetics?

- Methodological Answer : Perform in vitro liver microsome assays (human or rodent) with LC-MS/MS to identify metabolites. The pyrrolidinomethyl group may undergo N-oxidation (CYP3A4-mediated) to form a hydroxylamine intermediate, which can be trapped with glutathione for stability analysis .

Q. What role does this compound play in material science, particularly in polymer photostabilization?

Q. How should researchers address contradictions in toxicity data between read-across predictions and experimental results?

- Methodological Answer :

Re-evaluate read-across assumptions (e.g., metabolic similarity) using in silico tools like OECD QSAR Toolbox. Perform dose-response studies in zebrafish embryos to resolve discrepancies between in vitro and in vivo outcomes. Apply Bayesian statistical models to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.